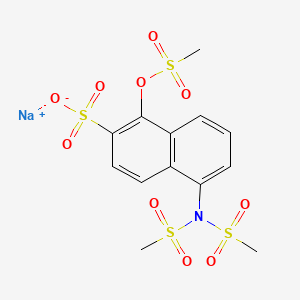

2-Naphthalenesulfonic acid, 5-(bis(methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, sodium salt

Beschreibung

The compound 2-Naphthalenesulfonic acid, 5-(bis(methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, sodium salt is a highly functionalized naphthalene derivative featuring three sulfonyl groups: two methylsulfonyl (mesyl) groups on the amino moiety at position 5 and a methylsulfonyloxy group at position 1. Its sodium salt form enhances water solubility, making it suitable for applications in industrial or pharmaceutical contexts where ionic stability and solubility are critical. The structural complexity of this compound distinguishes it from simpler naphthalenesulfonates, as the electron-withdrawing sulfonyl groups influence reactivity, acidity, and intermolecular interactions .

Eigenschaften

CAS-Nummer |

58596-06-8 |

|---|---|

Molekularformel |

C13H14NNaO10S4 |

Molekulargewicht |

495.5 g/mol |

IUPAC-Name |

sodium;5-[bis(methylsulfonyl)amino]-1-methylsulfonyloxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C13H15NO10S4.Na/c1-25(15,16)14(26(2,17)18)11-6-4-5-10-9(11)7-8-12(28(21,22)23)13(10)24-27(3,19)20;/h4-8H,1-3H3,(H,21,22,23);/q;+1/p-1 |

InChI-Schlüssel |

UKAAIGAWWCHXAM-UHFFFAOYSA-M |

Kanonische SMILES |

CS(=O)(=O)N(C1=CC=CC2=C1C=CC(=C2OS(=O)(=O)C)S(=O)(=O)[O-])S(=O)(=O)C.[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods Analysis

Detailed Process Steps

Sulfonation of 2-Hydroxynaphthalene

- Reactants : 2-Hydroxynaphthalene suspended in a water-immiscible organic solvent inert to chlorosulfonic acid (e.g., dichloroethane, o-dichlorobenzene).

- Reagent : Chlorosulfonic acid (ClSO3H), often diluted with the same solvent.

- Conditions : Low temperature (0°C to 10°C) to control exothermic reaction.

- Process : Continuous addition of chlorosulfonic acid to the suspension, maintaining a molar ratio close to 1:1 with 2-hydroxynaphthalene.

- Outcome : Formation of 2-hydroxy-1-naphthalenesulfonic acid intermediate (OTS).

This step is conducted under anhydrous conditions and followed by vacuum HCl desorption to remove generated hydrogen chloride gas.

Ammonolysis and Neutralization

- The reaction mixture is treated with aqueous ammonia (25-35%) at 60-75°C until the pH reaches at least 6.

- Water is added to induce phase separation into an organic layer and an aqueous ammoniacal phase.

- Extraction with aromatic hydrocarbons (e.g., toluene) removes residual 2-naphthol.

- Ammonium salts are converted to sodium salts by treatment with aqueous sodium hydroxide.

- Ammonia is stripped off under reduced pressure and recycled.

Introduction of Methylsulfonyl Groups

- The key functional groups, methylsulfonylamino and methylsulfonyloxy, are introduced by sulfonylation reactions using methylsulfonyl chloride or related reagents.

- This step typically involves nucleophilic substitution on the amino and hydroxyl groups of the naphthalene sulfonic acid intermediate.

- Reaction conditions include controlled temperature and use of appropriate solvents to avoid side reactions.

- The product is isolated as the monosodium salt to enhance water solubility and facilitate handling.

Purification and Isolation

- The crude product solution is subjected to countercurrent extraction using toluene or similar aromatic solvents at 60-80°C to remove impurities such as 2-naphthylamine.

- The purified sodium salt solution is concentrated to 20-30% and precipitated by acidification with sulfuric acid at 50-55°C and pH 1.5-1.75.

- Sulfur dioxide released during acidification is desorbed and recycled back into the process.

- The isolated product yield reaches approximately 95% of theoretical, with impurity levels (e.g., 2-naphthylamine) below 30 ppm.

Data Tables Summarizing Process Parameters

| Process Step | Reactants/Conditions | Temperature (°C) | pH Range | Time (hours) | Notes |

|---|---|---|---|---|---|

| Sulfonation | 2-Hydroxynaphthalene + Chlorosulfonic acid | 0 to 10 | N/A | ~2.5 | Use of chlorinated hydrocarbon solvent |

| Vacuum HCl Desorption | Reaction mixture under vacuum | 0 to 60 | N/A | 0.5 to 1 | Pressure 100-400 mbar |

| Ammonolysis & Neutralization | Aqueous NH3 (25-35%), water addition | 60 to 75 | ≥6 | 0.5 to 1 | Phase separation, extraction of 2-naphthol |

| Conversion to Sodium Salt | Aqueous NaOH addition | Ambient to 50 | 9 to 11 | 4 to 12 | Ammonia stripping under pressure |

| Methylsulfonylation | Methylsulfonyl chloride or equivalent | Controlled | N/A | Variable | Nucleophilic substitution on amino/hydroxyl |

| Purification & Precipitation | Extraction with toluene, acidification with H2SO4 | 50 to 80 | 1.5-1.75 | Variable | SO2 desorption and recycling |

Research Findings and Notes

- The use of water-immiscible chlorinated hydrocarbons (e.g., dichloroethane) as solvents is critical to prevent side reactions with chlorosulfonic acid and to facilitate phase separations.

- Controlling the molar ratio of chlorosulfonic acid to hydroxynaphthalene near unity avoids over-sulfonation and degradation.

- Vacuum HCl desorption improves product purity by removing gaseous by-products.

- The ammonolysis step converts sulfonyl chlorides to sulfonamides and sodium salts, essential for subsequent methylsulfonylation.

- Efficient removal of residual 2-naphthol and 2-naphthylamine impurities is achieved by countercurrent extraction and acid precipitation, ensuring high product purity suitable for dye applications.

- The process is designed for continuous operation with recycling of ammonia and sulfur dioxide, enhancing economic and environmental sustainability.

- Alternative sulfonation methods involving fuming sulfuric acid and alkali fusion have been reported for related naphthalenesulfonic acids but are less applicable for the methylsulfonylated derivative due to sensitivity of functional groups.

Analyse Chemischer Reaktionen

Types of Reactions

2-Naphthalenesulfonic acid, 5-(bis(methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfone and amine derivatives, which have their own unique applications in different fields.

Wissenschaftliche Forschungsanwendungen

2-Naphthalenesulfonic acid, 5-(bis(methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, sodium salt is widely used in scientific research due to its versatile properties. Some of its applications include:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Naphthalenesulfonic acid, 5-(bis(methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, sodium salt involves its interaction with specific molecular targets. The sulfonyl groups play a crucial role in binding to target molecules, facilitating various biochemical and chemical processes. The pathways involved include enzyme inhibition, protein modification, and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique substitution pattern is compared below with structurally related naphthalenesulfonic acid derivatives:

Key Findings

Solubility and Acidity: The target compound’s triple sulfonyl substitution increases acidity compared to monosulfonated analogs (e.g., 2-Naphthalenesulfonic acid sodium salt) due to enhanced electron withdrawal . However, its solubility is likely lower than trisulfonated derivatives like 1,3,6-Naphthalenetrisulfonic acid sodium salt hydrate, which has three hydrophilic sulfonate groups .

Thermal and Chemical Stability: Methylsulfonyl groups improve thermal stability compared to alkylated analogs (e.g., dinonylnaphthalenesulfonic acid salts), which degrade at high temperatures due to hydrocarbon chain cleavage .

Analytical Comparisons

- HPLC Methods: The target compound’s polarity and sulfonate groups suggest it would elute earlier than less-polar analogs (e.g., dinonyl derivatives) under reversed-phase HPLC conditions similar to those used for sodium 6-hydroxy-2-naphthalenesulfonate (mobile phase: ammonium acetate/methanol) .

- Regulatory Status: Unlike dinonylnaphthalenesulfonic acid salts, which are listed under global chemical inventories (e.g., CAS 25322-17-2), the target compound’s regulatory profile remains unverified in the provided evidence .

Biologische Aktivität

2-Naphthalenesulfonic acid, 5-(bis(methylsulfonyl)amino)-1-((methylsulfonyl)oxy)-, sodium salt, often referred to as sodium naphthalenesulfonate, is a compound with significant biological activity. This article explores its biological properties, safety assessments, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes multiple functional groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 288.30 g/mol.

Structural Formula

Sodium naphthalenesulfonate exhibits various biological activities, primarily attributed to its ability to interact with proteins and enzymes. It has been studied for its potential effects on:

- Antimicrobial Activity : Exhibits inhibitory effects against certain bacteria and fungi.

- Antiviral Properties : Shown efficacy in inhibiting viral replication in specific studies.

- Enzyme Inhibition : Potential to inhibit proteases, which are critical in various biological processes.

Case Studies

- Antiviral Research : A study indicated that sodium naphthalenesulfonate could inhibit the activity of HIV protease, suggesting potential applications in antiviral therapies .

- Toxicological Assessments : Research conducted on dermal absorption revealed that approximately 1% of the applied dose was absorbed, raising concerns about its safety in cosmetic formulations .

- Genotoxicity Studies : Initial findings suggest that further genotoxicity assays are needed to fully understand the compound's safety profile in humans .

Safety Assessment

The safety of sodium naphthalenesulfonate has been evaluated through various studies:

- Irritation and Sensitization : Studies have shown that it may cause skin irritation and eye irritation upon contact .

- Regulatory Status : The compound is listed under several regulatory frameworks including REACH, where it is monitored for safety and environmental impact .

Summary of Safety Findings

| Study Type | Findings |

|---|---|

| Dermal Absorption | ~1% absorption noted |

| Skin Irritation | Potential for skin irritation |

| Eye Irritation | Strong eye irritant |

| Genotoxicity | Insufficient data; further studies required |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.